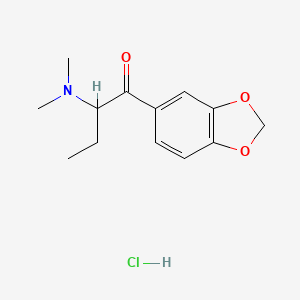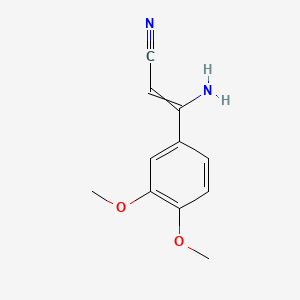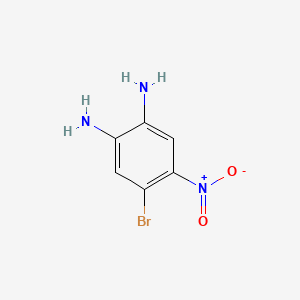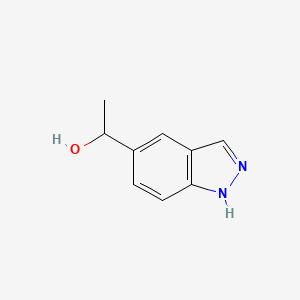
Dibutylone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Seine chemische Struktur weist einen 1,3-Benzodioxol-5-yl-Ring auf, der an eine Dimethylamino-Butanon-Einheit gebunden ist.
- Strukturell verwandt mit Butylon, wurde es in Produkten gefunden, die als Badesalze oder Pflanzennahrung vermarktet werden .
bk-DMBDB (Hydrochlorid): , gehört zu den Substanzklassen der Phenethylamine, Amphetamine und Cathinone.
Herstellungsmethoden
Synthesewege: Die Synthesewege für bk-DMBDB beinhalten chemische Reaktionen, um die endgültige Verbindung zu bilden.
Reaktionsbedingungen: Spezifische Reaktionsbedingungen können variieren, aber die Kernschritte beinhalten typischerweise Kondensationsreaktionen und Cyclisierung.
Industrielle Produktion: Obwohl industrielle Produktionsmethoden nicht weit verbreitet sind, synthetisieren Forschungslabore sie für analytische Zwecke.
Wirkmechanismus
Target of Action
bk-DMBDB (hydrochloride), also known as Dibutylone hydrochloride, is a stimulant drug of the amphetamine, phenethylamine, and cathinone drug classes . It is structurally related to butylone , a designer drug that has been detected in products marketed as bath salts or plant food
Biochemical Pathways
The metabolic profile of bk-DMBDB (hydrochloride) was mapped by in vitro incubation with human liver microsomes . Butylone was confirmed as a metabolite of bk-DMBDB (hydrochloride), but issues involving co-ingestion of these two novel stimulants or potential co-existence from synthesis lead to ineffectiveness as a true biomarker . Hydrogenation of the beta-ketone of bk-DMBDB (hydrochloride) resulted in the most prominent metabolite found in human specimens .
Pharmacokinetics
It was found that bk-dmbdb (hydrochloride) concentrations were variable across all specimen types, specifically ranging from 10 to 1,400 ng/ml in postmortem blood specimens .
Biochemische Analyse
Biochemical Properties
The role of bk-DMBDB (hydrochloride) in biochemical reactions is not fully understood due to limited research. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of this product can change over time, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with various transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It is known that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for bk-DMBDB involve chemical reactions to form the final compound.
Reaction Conditions: Specific reaction conditions may vary, but the core steps typically include condensation reactions and cyclization.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories synthesize it for analytical purposes.
Analyse Chemischer Reaktionen
Reaktionen: bk-DMBDB kann verschiedene Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Reagenzien wie Oxidationsmittel (z. B. KMnO4), Reduktionsmittel (z. B. LiAlH4) und Säurechloride (z. B. SOCl2) werden verwendet.
Hauptprodukte: Diese Reaktionen liefern Produkte wie substituierte Derivate und Zwischenprodukte.
Wissenschaftliche Forschungsanwendungen
Chemie: Forscher untersuchen seine Reaktivität, Stabilität und Wechselwirkungen mit anderen Verbindungen.
Biologie: Es kann als Werkzeug dienen, um zelluläre Prozesse oder Rezeptorbindung zu untersuchen.
Medizin: Obwohl es nicht für den medizinischen Gebrauch zugelassen ist, sind seine Auswirkungen auf Neurotransmittersysteme von Interesse.
Industrie: Begrenzte Anwendungen, aber seine Charakterisierung hilft bei der Qualitätskontrolle und forensischen Analyse.
Wirkmechanismus
Ziele: bk-DMBDB interagiert wahrscheinlich mit Monoamintransportern (z. B. Serotonin, Dopamin, Noradrenalin).
Pfade: Es moduliert die Neurotransmitterfreisetzung und beeinflusst Stimmung, Kognition und Verhalten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Andere Cathinone, wie Methylon, Ethylon und Pentylon, weisen strukturelle Ähnlichkeiten auf.
Einzigartigkeit: Die spezifische Kombination von funktionellen Gruppen von bk-DMBDB unterscheidet es von eng verwandten Verbindungen.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10H,4,8H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAFASVUPHWNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-12-1 |
Source


|
| Record name | Dibutylone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBUTYLONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DNR1UL8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)
![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)










